molecular formula C₁₁H₁₃NO₂ B155303 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone CAS No. 88349-61-5

2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone

Cat. No. B155303
CAS RN: 88349-61-5
M. Wt: 191.23 g/mol
InChI Key: IATKKGJZTHMRBF-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is a chemical compound with the molecular formula C11H13NO2 . It is also known by other names such as 4-ethoxy-3-pyridin-4-ylbut-3-en-2-one . The compound has a molecular weight of 191.23 g/mol .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string representation of the molecule is InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3 . The Canonical SMILES representation is CCOC=C(C1=CC=NC=C1)C(=O)C .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 191.23 g/mol, an XLogP3-AA of 1.1, and a topological polar surface area of 39.2 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . The compound’s complexity, as computed by Cactvs, is 217 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential due to its structural similarity to pyridinium compounds, which are known for their bioactivity. It could be used as a precursor for synthesizing pyridinium salts that exhibit antimicrobial, anticancer, and antimalarial properties . Its modification through various chemical reactions could lead to the development of new pharmaceuticals.

Industrial Chemistry

“2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone” is a valuable intermediate in industrial chemistry. It can be utilized in the synthesis of dyes, resins, and polymers due to its reactive ketone group, which can undergo further chemical transformations.

Analytical Chemistry

In analytical chemistry, this compound’s derivatives could be used as standards or reagents in chromatography and spectrometry. Their distinct chemical properties can help in the qualitative and quantitative analysis of complex mixtures .

Materials Science

The compound’s potential applications in materials science include the development of novel materials with specific electronic or photonic properties. Its pyridinyl group could interact with other substances to create materials with desired conductivity or reactivity.

Biochemistry

In biochemistry, “2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone” might serve as a building block for more complex biochemical compounds. Its structure could be key in studying enzyme-substrate interactions or in the design of inhibitors that can regulate biological pathways .

Synthesis of Pyridinium Ionic Liquids

The compound can be used to synthesize pyridinium ionic liquids, which are salts in a liquid state at room temperature. These ionic liquids have a variety of applications, including as solvents for chemical reactions and in electrochemistry .

Gene Delivery Research

Pyridinium-based structures are being explored for their potential in gene delivery systems. As such, “2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone” could be a precursor in the synthesis of compounds used for gene therapy research .

properties

IUPAC Name

4-ethoxy-3-pyridin-4-ylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATKKGJZTHMRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C1=CC=NC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283461
Record name 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone

CAS RN

88349-61-5
Record name 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88349-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-3-(4-pyridyl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

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Synthesis routes and methods II

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In one of its aspects, the invention resides in the three-step process which comprises reacting pyridinylmethyl lower-alkyl ketone of the formula ##STR1## with tri-(lower-alkyl)orthoformate, acetic anhydride and acetic acid to produce 2-(lower-alkoxy)-1-(pyridinyl)ethenyl lower-alkyl ketone of formula II, ##STR2## reacting said ketone (II) with cyanoacetamide or malonamide in the presence of a basic condensing agent and neutralizing the reaction mixture to produce 1,2-dihydro-6-R-2-oxo-5-PY-nicotinonitrile or 1,2-dihydro-6-R-2-oxo-5-PY-nicotinamide of formula III, ##STR3## where R and R' are each lower-alkyl, PY is 4- or 3-pyridinyl or 4- or 3-pyridinyl having one or two lower-alkyl substituents, and Q is cyano or carbamyl, respectively. In preferred embodiments 4(or 3)-pyridinylmethyl methyl ketone is first reacted with triethyl or trimethyl orthoformate, acetic anhydride and acetic acid to produce 2-ethoxy(or methoxy)-1-(4- or 3-pyridinyl)ethenyl methyl (or ethyl) ketone, the latter ketone is next reacted with cyanoacetamide or malonamide in the presence of an alkali lower-alkoxide, preferably sodium methoxide, and then the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl(or ethyl)-2-oxo-5-[4(or 3)-pyridinyl]-nicotinonitrile or 1,2-dihydro-6-methyl(or ethyl)-2-oxo-5-[4(or 3)-pyridinyl]nicotinamide, respectively. In a particularly preferred embodiment 4-pyridinylmethyl methyl ketone is first reacted with triethyl orthoformate, acetic anhydride and acetic acid to produce 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone, said latter ketone is reacted with cyanoacetamide in the presence of sodium methoxide, and the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
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